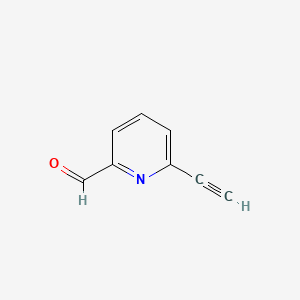

6-Ethynylpyridine-2-carbaldehyde

Description

6-Ethynylpyridine-2-carbaldehyde (CAS: 264879-14-3) is a pyridine-based aldehyde featuring an ethynyl (–C≡CH) substituent at the 6-position and a formyl (–CHO) group at the 2-position of the pyridine ring . Its molecular formula is C₈H₅NO, with a molecular weight of 131.14 g/mol, and it is typically available at 95% purity . The ethynyl group confers reactivity for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the aldehyde moiety enables further functionalization via nucleophilic addition or condensation reactions.

Properties

IUPAC Name |

6-ethynylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBOUTVACLTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663661 | |

| Record name | 6-Ethynylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183438-97-3 | |

| Record name | 6-Ethynylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethynylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridine-2-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with pyridine, which undergoes functionalization to introduce the ethynyl group at the 6th position.

Formylation: The final step involves the formylation of the ethynylated pyridine to introduce the aldehyde group at the 2nd position. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ethynyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: 6-Ethynylpyridine-2-carboxylic acid

Reduction: 6-Ethynylpyridine-2-methanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

6-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the design and synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features allow for the exploration of structure-activity relationships in biological systems.

Medicine: Research into the medicinal chemistry of this compound derivatives has shown potential for the development of new therapeutic agents targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethynylpyridine-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many chemical reactions. The ethynyl group can participate in cycloaddition reactions, contributing to the synthesis of complex heterocyclic structures. These reactivities make it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-Ethynylpyridine-2-carbaldehyde | 264879-14-3 | C₈H₅NO | 131.14 | Ethynyl (–C≡CH), formyl (–CHO) |

| 6-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbaldehyde | Not provided | C₁₁H₁₅NOSi | 203.32 | Trimethylsilyl-protected ethynyl, –CHO |

| 6-Methyl-2-pyridinecarboxaldehyde | Not provided* | C₇H₇NO | 121.14 (calculated) | Methyl (–CH₃), –CHO |

Key Observations :

- Ethynyl vs. Trimethylsilyl-Ethynyl : The trimethylsilyl (TMS) group in the second compound stabilizes the ethynyl moiety, reducing its inherent reactivity. This modification is often employed in synthesis to prevent unwanted side reactions .

- Ethynyl vs. Methyl : Replacing the ethynyl group with a methyl group (third compound) eliminates alkyne-based reactivity but introduces steric and electronic effects that influence aromatic substitution patterns .

Biological Activity

Overview

6-Ethynylpyridine-2-carbaldehyde, with the molecular formula CHNO, is an organic compound characterized by an ethynyl group at the 6th position and an aldehyde group at the 2nd position of the pyridine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. The aldehyde group can form Schiff bases with amines, leading to imine formation, which are crucial intermediates in numerous chemical reactions. Additionally, the ethynyl group can participate in cycloaddition reactions, facilitating the synthesis of complex heterocyclic structures. These reactivities enhance its potential applications in medicinal chemistry and drug design.

Antimicrobial Properties

Limited studies have investigated the antibacterial properties of this compound. Preliminary findings suggest that it may exhibit antibacterial activity against certain strains of bacteria, although further research is necessary to quantify this effect and explore its mechanisms.

Anticancer Activity

Research into related compounds has shown that pyridine derivatives can exhibit anticancer properties. For instance, studies on thiosemicarbazone derivatives derived from pyridine-2-carbaldehyde indicated significant cytotoxic effects against various cancer cell lines, including Friend erythroleukemia cells and melanoma B16F10 cells . This suggests that this compound may also possess similar anticancer potential, warranting further investigation into its efficacy and mechanisms.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies play a crucial role in understanding how modifications to the compound's structure influence its biological activity. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHNO | Ethynyl and aldehyde groups confer reactivity |

| Pyridine-2-carbaldehyde | CHNO | Lacks the ethynyl group; less reactive |

| 6-Methylpyridine-2-carbaldehyde | CHNO | Contains a methyl group instead of ethynyl |

| 6-Bromopyridine-2-carbaldehyde | CHBrN | Contains a bromine atom; different reactivity |

This table illustrates how structural variations affect the compound's properties and potential applications in drug design.

Case Studies

- Antimalarial Activity : In a related study involving thiazole derivatives, modifications similar to those seen in pyridine derivatives resulted in compounds with high antimalarial potency and low cytotoxicity. This highlights the potential for this compound derivatives to be explored for antimalarial applications as well .

- Cytotoxicity Evaluation : A study on thiazole derivatives showed moderate anticancer activity with low cytotoxicity in HepG2 cell lines. This underscores the importance of evaluating this compound in similar contexts to assess its safety and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.